N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a unique structure that includes an octahydrobenzo[b][1,4]dioxin ring system fused with a biphenyl carboxamide moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system. This can be achieved through the hydrogenation of benzo[b][1,4]dioxin under specific conditions. The biphenyl carboxamide moiety is then introduced through a series of coupling reactions, often involving reagents such as palladium catalysts and amide coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl ring or the dioxin ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide
- N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique biphenyl carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(22-18-10-11-19-20(14-18)25-13-12-24-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18-20H,10-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXKROLHGTZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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